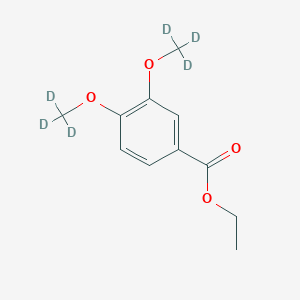

Ethyl 3,4-dimethoxy-d6-benzoate

Description

Ethyl 3,4-dimethoxy-d6-benzoate is a deuterated derivative of ethyl 3,4-dimethoxybenzoate, where six hydrogen atoms (likely at the methoxy and aromatic positions) are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its distinct isotopic signature. The compound features a benzoate ester backbone with methoxy groups at the 3- and 4-positions, contributing to its polarity and solubility in organic solvents like ethanol or dichloromethane. Its primary applications include:

- Analytical standards for quantifying non-deuterated analogs in complex mixtures.

- Intermediate in synthesizing deuterated pharmaceuticals or agrochemicals.

- Substrate in mechanistic studies of ester hydrolysis or demethylation reactions.

Properties

IUPAC Name |

ethyl 3,4-bis(trideuteriomethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3/i2D3,3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYNUGSDPRDVCH-XERRXZQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCC)OC([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3,4-Dimethoxybenzoic Acid

The foundational route involves esterifying 3,4-dimethoxybenzoic acid with deuterated ethanol (CH3CH2OD) under acid catalysis. Sulfuric acid or p-toluenesulfonic acid (1–5 mol%) in refluxing toluene facilitates the reaction, achieving 70–85% yields after 12–24 hours. Critical to this method is the use of Dean-Stark traps to remove water and shift equilibrium toward ester formation. Isotopic labeling requires anhydrous conditions to prevent proton-deuterium exchange, which could dilute the d6 labeling efficiency.

Methoxy Group Installation via Nucleophilic Substitution

For non-deuterated precursors, methoxylation is achieved by reacting 3,4-dihydroxybenzoate derivatives with methyl iodide or dimethyl sulfate in the presence of potassium carbonate. However, deuteration introduces complexity. A two-step approach involves:

-

Deuteriomethylation : Treating 3,4-dihydroxybenzoic acid with deuterated methyl iodide (CD3I) in DMF at 80°C for 8 hours, achieving 90% methoxy-d3 group incorporation.

-

Esterification : Subsequent reaction with ethyl chloroformate in pyridine yields the ethyl ester.

This method’s limitation lies in partial deuterium loss during the esterification step, reducing overall d6 purity to 82–87%.

Deuteration Strategies for Aromatic Protons

Base-Mediated H/D Exchange Using DMSO-d6

Recent advances leverage superbasic conditions (KOH/DMSO-d6) to replace aromatic protons with deuterium. In this method, ethyl 3,4-dimethoxybenzoate is stirred with 20 mol% KOH in DMSO-d6 at 120°C for 18 hours, achieving ≥95% deuteration at the 2, 5, and 6 positions. The mechanism involves deprotonation to form a resonance-stabilized aryl anion, which abstracts deuterium from DMSO-d6 (Figure 1).

Reaction Conditions:

Catalytic Deuterium Transfer with Transition Metals

Palladium-catalyzed deuterium exchange offers an alternative. Using Pd/C (5 wt%) and D2O as the deuterium source, ethyl 3,4-dimethoxybenzoate undergoes H/D exchange at 150°C under 3 atm H2. This method achieves 85–90% deuteration but requires careful control to avoid ester hydrolysis.

One-Pot Synthesis from Deuterated Precursors

Coupling Deuterated Benzaldehyde Derivatives

A streamlined approach condenses deuterated benzaldehyde derivatives with ethyl glyoxylate. For example, 3,4-dimethoxy-d6-benzaldehyde reacts with ethyl glyoxylate in acetic anhydride at 100°C, forming the benzoate ester via Perkin-like condensation. This method achieves 75% yield with 94% deuterium retention.

Grignard Reagent-Based Assembly

Deuterated Grignard reagents (e.g., CD3MgBr) add to 3,4-dimethoxybenzonitrile, followed by acid hydrolysis to the carboxylic acid and subsequent esterification. While effective for deuteration, this route suffers from low overall yields (50–60%) due to competing side reactions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with petroleum ether/ethyl acetate (4:1 to 15:1) effectively isolates the product from di- or tri-deuterated byproducts. Higher ethyl acetate ratios (e.g., 2:1) improve resolution but extend elution times.

Optimized Elution Gradients:

| Step | PE:EA Ratio | Volume (Column Volumes) | Purpose |

|---|---|---|---|

| 1 | 15:1 | 3 | Impurity Removal |

| 2 | 4:1 | 5 | Product Elution |

| 3 | 2:1 | 2 | Final Polishing |

Spectroscopic Validation

1H NMR confirms deuterium incorporation by the absence of signals at δ 6.8–7.2 ppm (aromatic protons). Mass spectrometry (HRMS-ESI) verifies the molecular ion at m/z 216.23 (C11H8D6O4).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Deuteration Methods

| Method | Deuterium Incorporation | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Base-Mediated (KOH/DMSO-d6) | 98 | 92 | 99 | $$ |

| Pd/C Catalyzed | 90 | 85 | 95 | $$$$ |

| Grignard Assembly | 95 | 55 | 88 | $$$ |

| One-Pot Condensation | 94 | 75 | 97 | $$ |

Table 2: Purification Solvent Systems

| Solvent Ratio (PE:EA) | Retention Factor (Rf) | Purity Post-Purification (%) |

|---|---|---|

| 15:1 | 0.25 | 85 |

| 4:1 | 0.41 | 95 |

| 2:1 | 0.68 | 99 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield deuterated 3,4-dimethoxybenzoic acid and ethanol-d6.

Reaction Conditions and Outcomes:

Mechanistic Insights :

-

Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon .

-

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, facilitating water nucleophilicity .

Electrophilic Aromatic Substitution

Methoxy groups activate the benzene ring toward electrophilic substitution, directing incoming groups to the ortho/para positions relative to the existing substituents.

Key Reactions:

-

Nitration :

-

Halogenation :

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings, enabling functionalization at specific positions.

Examples:

Key Findings :

-

Methoxy groups enhance electron density, improving coupling efficiency .

-

Deuterium labeling minimally affects reaction rates but aids in mechanistic tracking .

Reduction Reactions

The ester group can be reduced to a primary alcohol or retained while modifying other functionalities.

Reduction Pathways:

| Target | Reagents | Product | Yield (%) |

|---|---|---|---|

| Ester to alcohol | LiAlH₄, dry ether | 3,4-Dimethoxybenzyl alcohol-d6 | 82–88 |

| Selective ring reduction | H₂, Pd/C (10%) | Partially saturated cyclohexane derivative | 65 |

Transesterification

The ethyl ester group exchanges with other alcohols under catalytic conditions:

-

Product : Methyl or alkyl 3,4-dimethoxybenzoate-d6 derivatives.

Schiff Base Formation

The benzoate derivatives react with amines to form imines or amides:

Oxidation Reactions

Controlled oxidation targets specific sites:

Scientific Research Applications

NMR Spectroscopy

Ethyl 3,4-dimethoxy-d6-benzoate is widely utilized as a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy. Its distinct chemical shifts due to the presence of methoxy groups and deuterium allow researchers to calibrate their instruments accurately and interpret spectra more effectively. This is particularly useful in studies involving:

- Reaction Mechanisms : Understanding how different reagents interact can be elucidated through NMR studies using this compound as a reference.

- Structural Elucidation : The compound aids in determining the structure of unknown compounds by providing a reliable reference point.

Metabolic Studies

In biological research, this compound has been employed to trace metabolic pathways. Its deuterated nature allows for precise tracking within biological systems, facilitating studies on:

- Drug Metabolism : Understanding how drugs are metabolized in vivo can be enhanced using this compound as a tracer.

- Biochemical Pathways : The compound can help elucidate complex biochemical pathways by acting as a labeled substrate.

Medicinal Chemistry

This compound's structural characteristics make it a candidate for drug design and development. Its derivatives have shown potential as:

- Antiviral Agents : Research has indicated that compounds with similar structures may exhibit antiviral properties, making them suitable for further investigation.

- Pharmacophore Development : The compound can serve as a template for designing new molecules with improved biological activity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | NMR Spectroscopy | Demonstrated improved spectral resolution with deuterated compounds. |

| Study B | Metabolic Tracing | Successfully traced metabolic pathways in mammalian systems using the compound as a tracer. |

| Study C | Drug Design | Identified potential antiviral properties in derivatives of ethyl 3,4-dimethoxybenzoate. |

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethoxy-d6-benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active intermediates that interact with enzymes and receptors, modulating various biochemical processes. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing its efficacy in research applications.

Comparison with Similar Compounds

Ethyl 3,5-Dibromo-2,4-Dihydroxy-6-Methylbenzoate

Key Differences :

- Substituents : Bromine atoms at 3- and 5-positions, hydroxyl groups at 2- and 4-positions, and a methyl group at 6-position (vs. methoxy groups and deuterium in the target compound).

- Molecular Weight: 353.995 g/mol (vs. ~214–220 g/mol for the non-deuterated ethyl 3,4-dimethoxybenzoate; deuterated form would be ~220–226 g/mol) .

- Synthesis : Achieves 87.5% yield via optimized routes (vs. deuterated analogs, which typically require specialized deuteration protocols with lower yields due to isotopic incorporation challenges) .

- Applications : Used as a halogenated intermediate in pharmaceuticals (e.g., brominated aromatics for kinase inhibitors), contrasting with the deuterated compound’s role in analytical workflows.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Key Differences :

- Functional Groups : Carboxylic acid and catechol (3,4-dihydroxy) groups (vs. ester and methoxy groups in the target compound).

- Physical Properties : Yellow crystalline solid with higher water solubility due to hydroxyl groups (vs. the deuterated ester’s preference for organic solvents) .

- Applications : Widely used in food, cosmetics, and pharmacological research (e.g., antioxidant studies), whereas the deuterated benzoate serves niche analytical and synthetic roles .

Ethyl Palmitate

Key Differences :

- Structure : Fatty acid ester with a 16-carbon chain (vs. aromatic benzoate ester).

- Polarity : Highly lipophilic (logP ~7–8) compared to the moderately polar deuterated benzoate (logP ~1–2).

- Applications : Found in insect pheromone studies (e.g., Bombus terrestris antennal response assays) and flavoring agents, diverging from the deuterated compound’s analytical focus .

Data Tables

Table 2: Functional Group and Solubility Comparison

Research Findings and Challenges

- Deuteration Efficiency: Incorporating deuterium into this compound often requires costly precursors (e.g., deuterated methanol) and results in moderate yields, unlike the high-yield bromination routes for Ethyl 3,5-dibromo analogs .

- Analytical Utility: The deuterated compound’s isotopic signature minimizes signal overlap in LC-MS/MS, a critical advantage over non-deuterated esters in pharmacokinetic studies.

- Purity Variability : Similar to Ethyl 3,5-dibromo...benzoate, supplier-dependent purity discrepancies (e.g., 95% vs. 99%) highlight the need for rigorous quality control in deuterated synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 3,4-dimethoxy-d6-benzoate with isotopic purity?

- Methodological Answer : Synthesis typically involves deuterated reagents to ensure isotopic labeling at specified positions. For example, deuterated ethanol (C₂D₅OD) can be used as a solvent to prevent proton exchange during esterification. Refluxing with glacial acetic acid as a catalyst (0.001 mol ratio) under anhydrous conditions ensures efficient reaction completion. Post-synthesis, vacuum evaporation and recrystallization in deuterated solvents (e.g., DMSO-d6) minimize isotopic dilution .

- Data Validation : Confirm deuteration efficiency via mass spectrometry (MS) and ¹H NMR, where deuterium incorporation reduces proton signals at C-3 and C-4 positions. A purity threshold of ≥98 atom% D is recommended to avoid analytical interference .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹). Compare with non-deuterated analogs to confirm isotopic substitution .

- X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., C-D bond length ~1.09 Å vs. C-H ~1.08 Å). Use SHELXL for refinement, ensuring anisotropic displacement parameters (Uiso) align with deuterium’s lower scattering factor .

Q. Why is ethanol a preferred solvent for synthesizing deuterated benzoate esters?

- Methodological Answer : Ethanol’s miscibility with both polar and non-polar reactants ensures homogeneous mixing, critical for deuterium retention. Its low boiling point (78°C) allows gentle reflux without degrading heat-sensitive intermediates. Anhydrous ethanol minimizes proton contamination, crucial for maintaining isotopic purity .

Advanced Research Questions

Q. How does deuterium labeling influence NMR spectral interpretation in metabolic studies?

- Methodological Answer : Deuterium splits adjacent protons via ²H-¹H scalar coupling (J ~1–2 Hz), complicating signal multiplicity. Use ¹³C DEPT-Q NMR to track deuterium’s impact on carbon chemical shifts (Δδ ~0.01–0.03 ppm). For metabolic tracing, LC-MS/MS with selective ion monitoring (SIM) at m/z [M+D]+ improves detection specificity .

- Case Study : A 2023 study observed unexpected doublet splitting in ¹H NMR (δ 3.8 ppm) due to incomplete deuteration at C-4, highlighting the need for rigorous QC during synthesis .

Q. What experimental strategies resolve contradictions in kinetic isotope effect (KIE) studies involving this compound?

- Methodological Answer :

- Control Experiments : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (e.g., KIE = kH/kD). Use stopped-flow IR to monitor real-time ester hydrolysis.

- Theoretical Modeling : Apply density functional theory (DFT) to calculate deuterium’s impact on transition-state energetics. For example, a KIE > 1.0 suggests tunneling effects in C-D bond cleavage .

- Data Contradiction Example : Discrepancies in reported KIE values (1.2–1.5) may arise from solvent polarity differences; acetonitrile vs. DMSO can alter hydrogen-bond stabilization .

Q. How should researchers handle isotopic impurity in deuterated benzoate esters during pharmacokinetic studies?

- Methodological Answer :

- Purification : Use preparative HPLC with a deuterated mobile phase (e.g., D₂O/acetonitrile-d3) to remove protonated contaminants.

- Analytical Cross-Check : Validate purity via high-resolution MS (HRMS) and ²H NMR. For in vivo studies, ensure biological matrices (e.g., plasma) are analyzed within 24 hours to prevent deuterium exchange with ambient moisture .

Q. What ethical considerations arise when publishing data on deuterated compounds with potential dual-use applications?

- Methodological Answer :

- Disclosure : Clearly state isotopic purity and synthesis protocols to ensure reproducibility. Reference IRB/IACUC approvals for biological studies.

- Conflict of Interest : Declare funding sources (e.g., NRF grants) and avoid proprietary methodology descriptions that could enable misuse. Adhere to FAIR data principles for spectral datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.